molecular formula C12H13ClN2 B11883175 2-Chloro-4-(piperidin-4-yl)benzonitrile

2-Chloro-4-(piperidin-4-yl)benzonitrile

Cat. No.: B11883175
M. Wt: 220.70 g/mol
InChI Key: CNQVAZDWISSOMN-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group at the second position and a piperidin-4-yl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yl)benzonitrile typically involves the reaction of 2-chloro-4-nitrobenzonitrile with piperidine. The process can be summarized as follows:

    Starting Materials: 2-Chloro-4-nitrobenzonitrile and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2-chloro-4-nitrobenzonitrile is dissolved in the solvent, and the base is added to deprotonate the piperidine. The piperidine is then added to the reaction mixture, and the reaction is allowed to proceed at an elevated temperature (typically around 80-100°C) for several hours.

    Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The piperidine ring can be oxidized to form lactams or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Sodium chlorite (NaClO2), oxygen (O2) with catalysts.

Major Products

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Reduction: 2-Chloro-4-(piperidin-4-yl)benzylamine.

    Oxidation: 2-Chloro-4-(piperidin-4-yl)benzamide.

Scientific Research Applications

2-Chloro-4-(piperidin-4-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a tool compound in the study of biological pathways and molecular interactions.

    Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(4-piperidinyloxy)benzonitrile: Similar structure but with an oxygen atom linking the piperidine ring to the benzene ring.

    4-(Piperidin-4-yl)benzonitrile: Lacks the chloro substituent.

    2-Chloro-4-(piperidin-4-yl)benzamide: The nitrile group is replaced with an amide group.

Uniqueness

2-Chloro-4-(piperidin-4-yl)benzonitrile is unique due to the presence of both a chloro and a piperidin-4-yl group on the benzene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-chloro-4-piperidin-4-ylbenzonitrile

InChI

InChI=1S/C12H13ClN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2

InChI Key

CNQVAZDWISSOMN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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